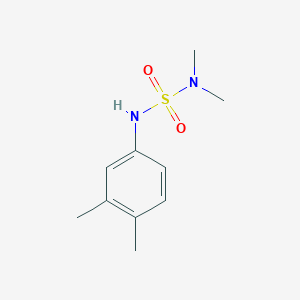
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide, also known as EMB, is a chemical compound that has been extensively studied for its potential medical applications. EMB is a benzothiazole derivative that has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. Additionally, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide's anti-inflammatory and neuroprotective effects make it a potential treatment for a range of diseases. However, one limitation of using 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in lab experiments is its potential toxicity, as high doses of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide have been shown to cause liver damage in animal studies.
Future Directions
There are several potential future directions for research on 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, as studies have shown that 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide and its potential uses in treating cancer and inflammation. Finally, more studies are needed to determine the safety and toxicity of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide in humans.
Synthesis Methods
The synthesis of 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide involves the reaction of 2-aminobenzothiazole with 2-bromo-2-methylbutyric acid and sodium hydride in dimethylformamide. The resulting product is then purified through recrystallization to obtain pure 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide.
Scientific Research Applications
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been studied for its potential use in various medical applications. One area of research is its antitumor activity, as studies have shown that 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide inhibits the growth of cancer cells in vitro and in vivo. Additionally, 2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-ethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-9(5-2)13(17)16-14-15-11-7-6-10(18-3)8-12(11)19-14/h6-9H,4-5H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUIBPIFRJRYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC2=C(S1)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)



![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)
![ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B5819239.png)





![N-(2-isobutyl-5-oxo-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5819288.png)
![4-chloro-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5819302.png)